Cas no 760147-92-0 (rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid)

Technical Introduction: rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a phenyl substituent at the 3-position and a carboxylic acid group at the 2-position. This compound serves as a valuable building block in medicinal chemistry and asymmetric synthesis due to its constrained azetidine ring, which imparts rigidity and influences conformational properties. The stereochemistry at the 2- and 3-positions enhances its utility in designing bioactive molecules, particularly for targeting stereospecific interactions. Its structural features make it suitable for applications in peptidomimetics, enzyme inhibitors, and ligand development. The racemic form allows for further resolution or derivatization, offering flexibility in synthetic routes. High purity and well-defined stereochemistry ensure reproducibility in research applications.
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid structure
760147-92-0 structure
Product name:rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
CAS No:760147-92-0
MF:C10H11NO2
MW:177.199842691422
CID:6462295
PubChem ID:12150520

rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
    • (2S,3S)-3-phenylazetidine-2-carboxylic acid
    • 2-Azetidinecarboxylic acid, 3-phenyl-, (2R,3R)-rel-
    • Inchi: 1S/C10H11NO2/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9+/m0/s1
    • InChI Key: CCKKROBXZIZREN-DTWKUNHWSA-N
    • SMILES: N1C[C@@H](C2=CC=CC=C2)[C@@H]1C(O)=O

Computed Properties

  • Exact Mass: 177.078978594g/mol
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų
  • XLogP3: -1.3

rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1587515-0.5g
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
760147-92-0
0.5g
$1440.0 2023-06-04
Enamine
EN300-1587515-10.0g
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
760147-92-0
10g
$6450.0 2023-06-04
Enamine
EN300-1587515-1.0g
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
760147-92-0
1g
$1500.0 2023-06-04
Enamine
EN300-1587515-10000mg
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
760147-92-0
10000mg
$6450.0 2023-09-24
Enamine
EN300-1587515-0.1g
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
760147-92-0
0.1g
$1320.0 2023-06-04
Enamine
EN300-1587515-2500mg
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
760147-92-0
2500mg
$2940.0 2023-09-24
Enamine
EN300-1587515-500mg
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
760147-92-0
500mg
$1440.0 2023-09-24
Enamine
EN300-1587515-0.25g
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
760147-92-0
0.25g
$1381.0 2023-06-04
Enamine
EN300-1587515-5.0g
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
760147-92-0
5g
$4349.0 2023-06-04
Enamine
EN300-1587515-50mg
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
760147-92-0
50mg
$1261.0 2023-09-24

Additional information on rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid

Professional Introduction to Rac-(2R,3R)-3-phenylazetidine-2-carboxylic Acid (CAS No. 760147-92-0)

Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid, a compound with the chemical identifier CAS No. 760147-92-0, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the azetidine class of heterocyclic structures, which are known for their versatile applications in medicinal chemistry due to their unique three-membered ring system. The presence of a phenyl group at the 3-position and a carboxylic acid functionality at the 2-position endows this molecule with distinct chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The structural motif of Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid is particularly intriguing because it combines the rigidity of the azetidine ring with the electronic influence of the phenyl substituent. This combination can lead to a variety of pharmacophoric interactions, which are critical for modulating biological targets. The stereochemistry at the 2R and 3R positions further enhances its potential as a pharmacological entity, as enantiomeric purity is often a key factor in drug efficacy and safety.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, azetidine derivatives have emerged as promising candidates due to their ability to mimic natural amino acid structures, thereby facilitating interactions with biological macromolecules such as enzymes and receptors. Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid exemplifies this trend, as it has been explored in several preclinical studies for its potential role in treating various diseases.

One of the most compelling aspects of Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid is its utility as a building block in medicinal chemistry. The carboxylic acid group can be readily modified through various chemical reactions, such as esterification or amidation, to create more complex molecules with tailored pharmacological properties. Additionally, the phenyl ring provides a site for further functionalization, allowing chemists to explore diverse structural variations. These attributes make it an attractive candidate for synthesizing novel drug candidates that target specific biological pathways.

Recent studies have highlighted the potential of Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid in addressing neurological disorders. The azetidine ring's structural similarity to amino acids suggests that it may interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. For instance, preliminary research indicates that derivatives of this compound could exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is implicated in conditions like Alzheimer's disease. These findings underscore the importance of exploring azetidine-based molecules as therapeutic agents.

The synthesis of Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid presents both challenges and opportunities for synthetic chemists. The three-membered ring requires precise control during formation to ensure high enantiomeric purity, which is crucial for its intended applications. Advances in asymmetric synthesis have enabled more efficient and scalable production methods for such chiral compounds. Techniques such as catalytic hydrogenation and enzymatic resolution have been particularly useful in achieving the desired stereochemical configuration.

The pharmacokinetic properties of Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid are also subjects of ongoing investigation. Understanding how this compound is metabolized and eliminated from the body is essential for optimizing its therapeutic index. Preliminary pharmacokinetic studies suggest that it exhibits moderate solubility and bioavailability, making it a promising candidate for further development. However, additional research is needed to fully characterize its metabolic pathways and potential interactions with other drugs.

In conclusion, Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid (CAS No. 760147-92-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in treating various diseases make it a compelling target for further research and development. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will play an increasingly important role in shaping the future of drug discovery and therapy.

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